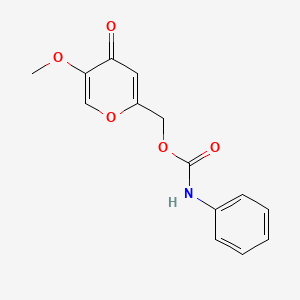![molecular formula C18H16N8 B4630386 2-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630386.png)
2-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazoline and pyrazole derivatives involves the condensation of α,β-unsaturated ketones with hydrazine derivatives, leading to compounds with potential antibacterial and antifungal activities (Hassan, 2013). Additionally, the formation of triazoloquinazolines through cyclocondensation indicates a methodological approach to synthesizing such complex molecules (Kholodnyak et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of triazoloquinazolines and related compounds often involves spectroscopic methods, including NMR and X-ray crystallography, to confirm the structural integrity and to study the molecular arrangements and interactions within the crystal lattice. These analyses contribute to the understanding of the chemical behavior and potential reactivity of the compounds (Abuelizz et al., 2021).
Chemical Reactions and Properties
The reactivity of triazoloquinazoline derivatives towards N-nucleophiles and their cyclocondensation behavior highlights their versatile chemical properties. Such reactivity patterns allow for the synthesis of a variety of derivatives with potential biological activities (Kholodnyak et al., 2016). Furthermore, the formation of pyrazoloquinazolines through reactions with acetylacetone and other reagents indicates the compound's ability to undergo transformations leading to new structural motifs (Danylchenko et al., 2015).
Physical Properties Analysis
The physical properties of triazoloquinazolines and related compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined through analytical and spectroscopic techniques, contributing to the compound's application potential (Abuelizz et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Research has highlighted the synthesis of various derivatives of the compound that exhibit significant antibacterial and antifungal activities. These compounds have been evaluated against a range of organisms, including E. coli, P. aeruginosa, S. aureus, and C. albicans, using the Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) diffusion methods, demonstrating potential as antimicrobial agents (Hassan, 2013).
Molecular Rearrangements and Chemical Transformations
- Another study explored the preparation of [1,2,4]triazoloquinazolinium betaines and investigated the molecular rearrangements of these compounds. This research contributes to the understanding of the chemical properties and potential applications of [1,2,4]triazoloquinazoline derivatives in various chemical reactions (Crabb et al., 1999).
Anticancer Activity
- A series of [1,2,4] triazole [4,3-b] [1,2,4,5] tetrazine derivatives, including compounds related to the chemical structure , have been synthesized and screened for their anticancer activity against various human cancer cell lines. Among these, certain derivatives showed promising IC50 values against human colon carcinoma (HT-29) cells, indicating potential for development as anticancer agents (Pei et al., 2022).
Benzodiazepine Binding Activity
- Investigation into tricyclic heterocycles related to this compound structure has led to the identification of analogs with high affinity for the benzodiazepine (BZ) receptor. These findings are significant for the development of compounds with potential application in neurological disorders and conditions related to benzodiazepine receptor interactions (Francis et al., 1991).
Eigenschaften
IUPAC Name |
2-[1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8/c1-12-9-13(2)26(21-12)11-24-8-7-16(22-24)17-20-18-14-5-3-4-6-15(14)19-10-25(18)23-17/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRXJDRONWLOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=CC(=N2)C3=NN4C=NC5=CC=CC=C5C4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)

![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4630335.png)

![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)

![isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)
![N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4630347.png)
![2-chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4630370.png)
![4-[(4-cyclohexyl-1-piperazinyl)methyl]-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4630371.png)
![1-[benzyl(methyl)amino]-3-(4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4630375.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B4630393.png)
![N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4630412.png)